
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a 4-chlorophenyl group and a 2-phenyl-1H-imidazol-5-yl group, making it an interesting subject for chemical research and industrial applications.
准备方法
合成路线和反应条件
N-(4-氯苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
嘧啶核的形成: 从合适的嘧啶前体(例如2-氨基嘧啶)开始,通过环化反应形成核心结构。
取代反应: 4-氯苯基通过亲核芳香取代反应引入,通常以4-氯苯腈作为起始材料。
咪唑环的形成: 咪唑环通过涉及苯甲酰乙醛和醋酸铵的缩合反应合成。
最终偶联: 最后一步涉及在特定条件下偶联咪唑和嘧啶中间体,例如使用钯催化的交叉偶联反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件以及先进的纯化技术以确保高产率和纯度。
化学反应分析
反应类型
N-(4-氯苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
取代: 该化合物可以根据存在的官能团发生亲核或亲电取代反应。
常用试剂和条件
氧化: 过氧化氢在酸性或碱性介质中。
还原: 硼氢化钠在甲醇或乙醇中。
取代: 卤代溶剂和钯或铜等催化剂。
形成的主要产物
氧化: 形成相应的氧化物或羟基化衍生物。
还原: 形成胺或醇衍生物。
取代: 形成取代的嘧啶或咪唑衍生物。
科学研究应用
N-(4-氯苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
N-(4-氯苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物学效应。所涉及的途径可能包括信号转导、基因表达调控和代谢过程。
相似化合物的比较
类似化合物
- N-(4-氯苯基)-4-(2-甲基-1H-咪唑-5-基)嘧啶-2-胺
- N-(4-溴苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺
- N-(4-氯苯基)-4-(2-苯基-1H-咪唑-4-基)嘧啶-2-胺
独特性
N-(4-氯苯基)-4-(2-苯基-1H-咪唑-5-基)嘧啶-2-胺因其特定的取代模式而脱颖而出,该模式赋予其独特的化学和生物学性质。这使其成为研究和工业应用中宝贵的化合物。
属性
CAS 编号 |
647030-53-3 |
|---|---|
分子式 |
C19H14ClN5 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-(2-phenyl-1H-imidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14ClN5/c20-14-6-8-15(9-7-14)23-19-21-11-10-16(25-19)17-12-22-18(24-17)13-4-2-1-3-5-13/h1-12H,(H,22,24)(H,21,23,25) |
InChI 键 |
DBXBKQKOUYKLJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


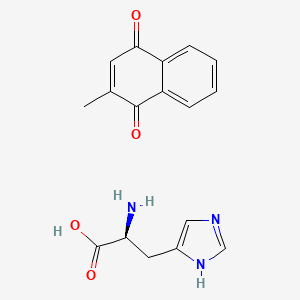
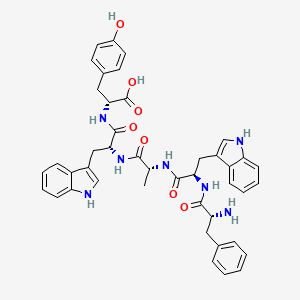
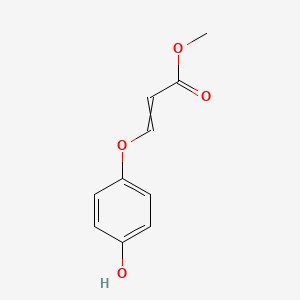
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
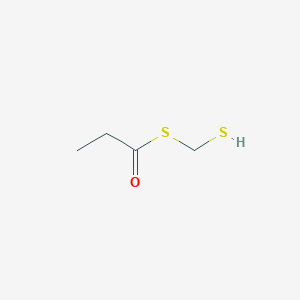
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
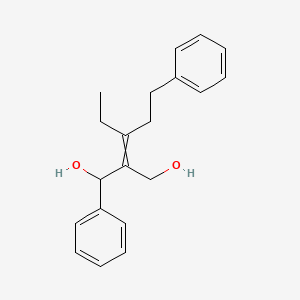

![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
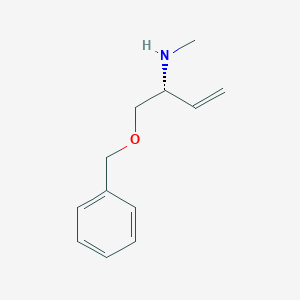
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)
![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
